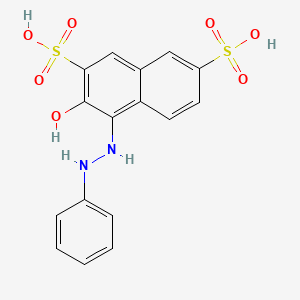
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its naphthalene backbone, which is substituted with hydroxy, phenylhydrazinyl, and disulfonic acid groups. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxy and disulfonic acid groups are introduced through sulfonation and hydroxylation reactions. The phenylhydrazinyl group is then added via a coupling reaction with phenylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and hydroxylation processes, followed by purification steps to ensure high purity. The coupling reaction with phenylhydrazine is optimized for yield and efficiency, often using catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The phenylhydrazinyl group can be reduced to form hydrazines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, and intercalate with DNA, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt
- Hydroxynaphthol blue
Uniqueness
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
95065-13-7 |
|---|---|
Fórmula molecular |
C16H14N2O7S2 |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H14N2O7S2/c19-16-14(27(23,24)25)9-10-8-12(26(20,21)22)6-7-13(10)15(16)18-17-11-4-2-1-3-5-11/h1-9,17-19H,(H,20,21,22)(H,23,24,25) |
Clave InChI |
SLXWVIYALUTSRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
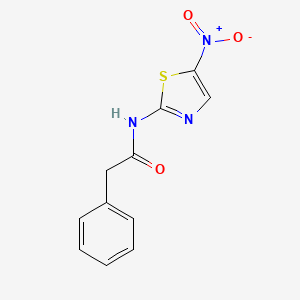
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)

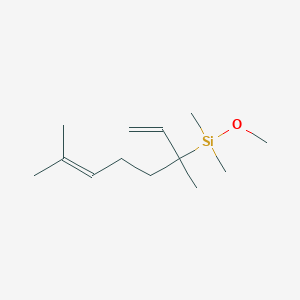
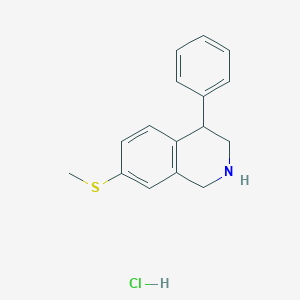
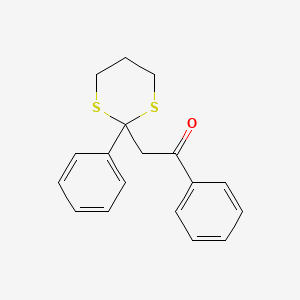
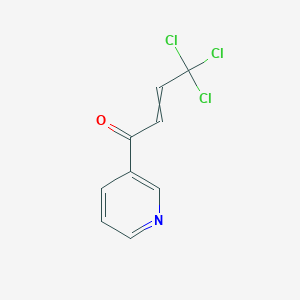
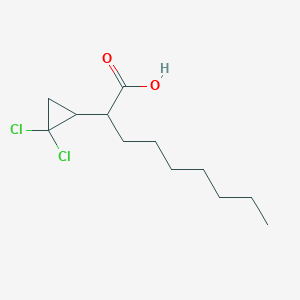
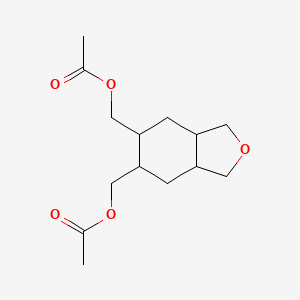
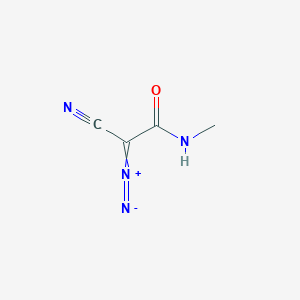
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
